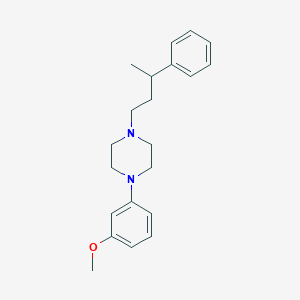![molecular formula C17H24N2O2 B3850908 1,3,3-trimethyl-6-(3-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3850908.png)
1,3,3-trimethyl-6-(3-nitrobenzyl)-6-azabicyclo[3.2.1]octane
Overview
Description
The compound you mentioned is a derivative of bicyclo[3.2.1]octane . Bicyclo[3.2.1]octane is a type of organic compound with a structure that includes two fused cycloalkane rings . The “1,3,3-trimethyl-6-(3-nitrobenzyl)” part suggests that the bicyclo[3.2.1]octane core has various substituents, including a nitrobenzyl group and three methyl groups .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using computational methods . These methods can calculate properties like geometric structure, electrostatic potential, and bond dissociation energies .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve changes in the number of nitro groups and aza nitrogen atoms . These changes can affect properties like density and detonation properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using theoretical methods . These properties can include heats of formation, densities, heats of sublimation, detonation performances, and impact sensitivities .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,3-trimethyl-6-[(3-nitrophenyl)methyl]-6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2)8-15-9-17(3,11-16)12-18(15)10-13-5-4-6-14(7-13)19(20)21/h4-7,15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSNBDGQBEHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC(=CC=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850829.png)
![2-methoxy-4-nitro-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3850841.png)
![1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850849.png)
![1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3850855.png)
![methyl 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}benzoate](/img/structure/B3850862.png)
![1-{4-[4-(4-ethylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3850867.png)
![N,N-dimethyl-4-{3-[4-(4-methylphenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3850874.png)
![6,8-dichloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B3850882.png)
![1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3850896.png)
![(4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850912.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3850913.png)
![ethyl N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N-methylglycinate](/img/structure/B3850920.png)
